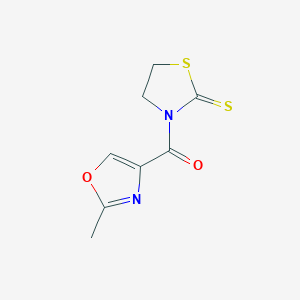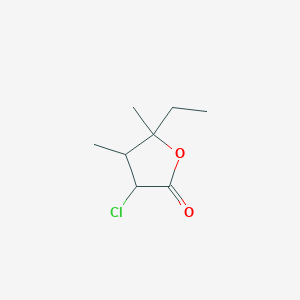
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes. This compound is characterized by the presence of a chloro group, an ethyl group, and two methyl groups attached to an oxolanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one typically involves the chlorination of 5-ethyl-4,5-dimethyloxolan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxolanone ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new compounds with different properties and activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5,5-dimethylcyclohex-2-enone: Similar in structure but with a cyclohexane ring instead of an oxolanone ring.
3,5-Dimethyloxolan-2-one: Lacks the chloro and ethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one is unique due to the presence of both chloro and ethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its similar counterparts.
Propiedades
Número CAS |
89345-10-8 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
3-chloro-5-ethyl-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H13ClO2/c1-4-8(3)5(2)6(9)7(10)11-8/h5-6H,4H2,1-3H3 |
Clave InChI |
QPEZOAXGKROWBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(C(C(=O)O1)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


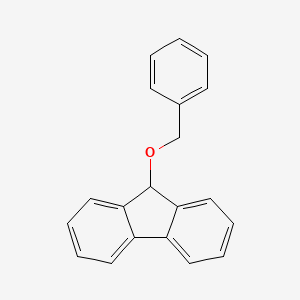
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)

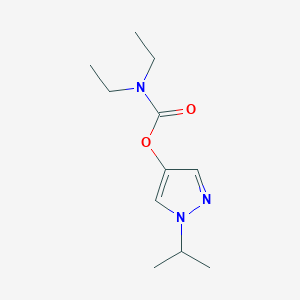

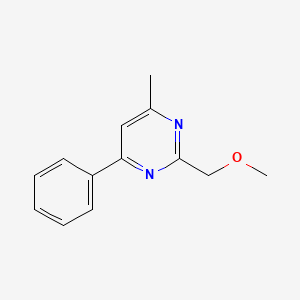
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
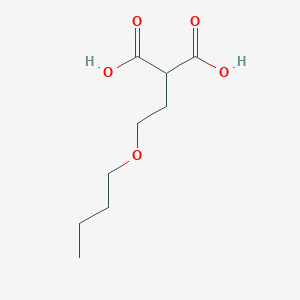
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

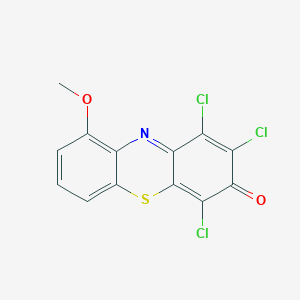
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
